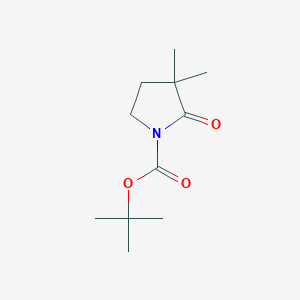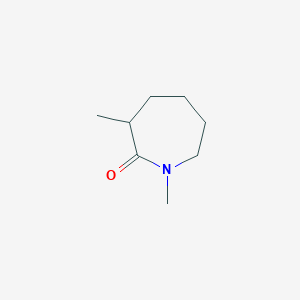
6-Thien-2-ylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thien-2-ylnicotinonitrile is a small molecule that belongs to the family of nitrogen-containing heterocycles. It has the molecular formula C10H6N2S and a molecular weight of 186.24 g/mol. This compound is characterized by the presence of a thiophene ring attached to a nicotinonitrile moiety, making it a unique structure within the nicotinonitrile derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thien-2-ylnicotinonitrile can be achieved through various methods. One common approach involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate. Another method involves the reaction of 3-acetyl-4-hydroxyquinolone with aromatic aldehydes to form chalcones, which are then subjected to nucleophilic reagents to produce the desired nicotinonitrile derivatives .
Industrial Production Methods
Industrial production of nitriles, including nicotinonitrile derivatives, often involves the ammoxidation of methylpyridines. For example, the ammoxidation of 3-methylpyridine with ammonia and oxygen produces nicotinonitrile . This method is scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Thien-2-ylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The oxidation of nicotinonitrile derivatives with hydrogen peroxide can produce N-oxides, which are precursors to pharmaceuticals.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Substitution reactions involving halo compounds and acrylonitrile in the presence of a catalyst can produce S-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like ethyl chloroacetate, chloroacetic acid, and chloroacetonitrile are used in the presence of triethylamine (TEA) as a catalyst.
Major Products Formed
Oxidation: Nicotinic acid N-oxide.
Reduction: Primary amines.
Substitution: S-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Thien-2-ylnicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: Nicotinonitrile derivatives have shown significant biological activities, including cytotoxicity against tumor cell lines.
Medicine: Many drugs containing nicotinonitrile derivatives, such as Bosutinib, Milrinone, Neratinib, and Olprinone, are available in the market.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Thien-2-ylnicotinonitrile involves its interaction with molecular targets and pathways. Nicotinonitrile derivatives are known to inhibit specific enzymes and receptors, leading to their therapeutic effects. For example, some derivatives act as potent inhibitors of hGCN5, an enzyme involved in cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bosutinib
- Milrinone
- Neratinib
- Olprinone
Uniqueness
6-Thien-2-ylnicotinonitrile is unique due to its thiophene ring attached to the nicotinonitrile moiety. This structural feature imparts distinct chemical and biological properties compared to other nicotinonitrile derivatives. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
IUPAC Name |
6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTKKGHGFNZOLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452983 |
Source


|
| Record name | 6-thien-2-ylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619334-36-0 |
Source


|
| Record name | 6-thien-2-ylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)













